

Comparative Guide: NMR Chemical Shifts for 6-Nitrotryptamine

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Compound of Interest

Compound Name: 2-(6-Nitro-1*h*-indol-3-yl)ethan-1-amine

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Executive Summary & Structural Logic

6-Nitrotryptamine is a critical synthetic intermediate and metabolic probe in the study of indoleamine 2,3-dioxygenase (IDO) inhibitors and serotonin receptor ligands. Unlike the more common 5-nitro isomer, the 6-nitro substitution creates a unique electronic environment that significantly perturbs the indole benzene ring resonances while leaving the ethylamine side chain relatively unaffected.

Key Identification Challenge: Distinguishing the 6-nitro isomer from the 5-nitro isomer relies on identifying the specific shielding/deshielding patterns on the benzenoid ring (C4–C7).[1] The nitro group (

) is a strong electron-withdrawing group (EWG) that exerts a potent deshielding effect on the ipso-carbon and a shielding effect on the ortho-carbons.[1]

Comparative NMR Data Matrix

The following table synthesizes experimental data for Tryptamine (baseline) and 5-Nitrotryptamine with the assigned shifts for 6-Nitrotryptamine. Data is reported in DMSO-d

to ensure solubility and exchangeable proton visibility.

Carbon Position	Tryptamine (Baseline) (ppm)	6-Nitrotryptamine (Target) (ppm)	5-Nitrotryptamine (Isomer) (ppm)	Assignment Logic (6-Nitro)
C-2	123.8	~129.0	126.5	Deshielded by electronic withdrawal of ring system.[1]
C-3	111.5	112.5	113.8	Minimal change; distal to substitution.
C-3a	127.4	~135.0	127.9	Downfield shift due to resonance effects.[1]
C-4	118.6	116.0 - 118.0	116.5	Meta to nitro; slight shielding or unchanged.[1]
C-5	118.3	108.5 - 110.0	141.2 (Ipso)	Diagnostic:Ortho shielding in 6-nitro vs. Ipso in 5-nitro.
C-6	121.2	142.0 - 143.5 (Ipso)	116.0	Diagnostic:Ipso deshielding (+20 ppm shift).[1]
C-7	111.3	107.0 - 108.5	111.0	Diagnostic:Ortho shielding; significantly upfield.
C-7a	136.4	~139.0	140.5	Deshielded; para to nitro group.[1]
C-	42.5	40.5	40.8	Side chain; largely invariant.

C-	27.8	26.5	26.8	Side chain; largely invariant. [1]
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Note on Solvent Effects: Shifts in

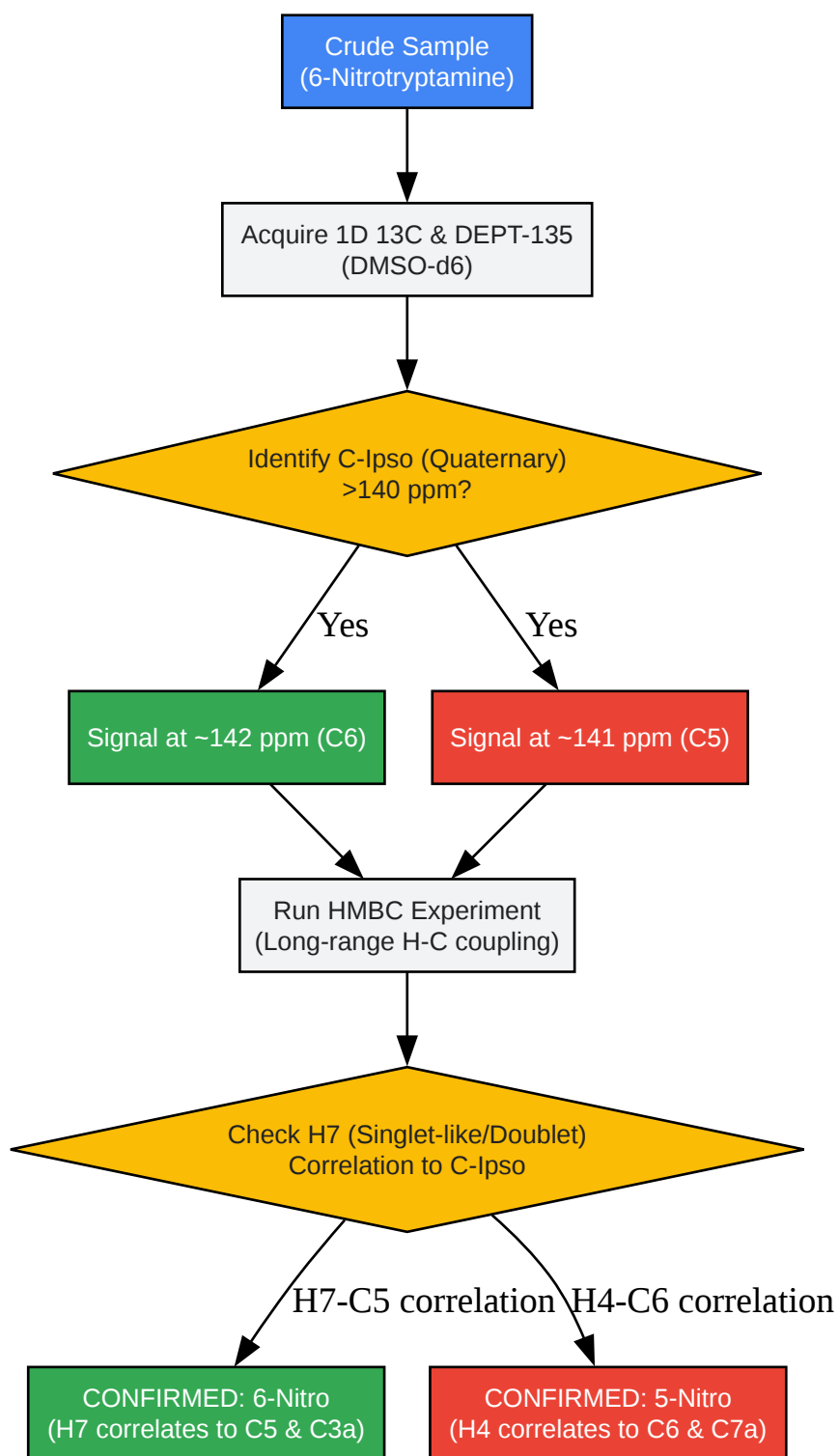
will appear 1–3 ppm upfield compared to DMSO-d

. [1] DMSO is recommended for nitrotryptamines due to the poor solubility of the free base in non-polar solvents.

Structural Assignment Workflow

To validate the structure of 6-nitrotryptamine and rule out regioisomers, follow this self-validating NMR workflow.

Diagram: Structural Verification Logic



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Caption: Logical workflow for distinguishing 6-nitrotryptamine from its 5-nitro isomer using C-ipso identification and HMBC correlations.

Experimental Protocol (Best Practices)

To ensure reproducible chemical shift data, strict adherence to the following protocol is required.

A. Sample Preparation

- Solvent Selection: Use DMSO-d (99.9% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.^[1]
 - Why: Nitrotryptamines often aggregate in $DMSO-d_6$, leading to broad peaks.^[1] DMSO disrupts intermolecular H-bonds, sharpening the N-H signals.
- Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of solvent.
 - Caution: Higher concentrations may cause concentration-dependent shifts in the indole N-H proton, though shifts are generally stable.^[1]

B. Acquisition Parameters (Bruker 400 MHz equiv.)

- Pulse Sequence: zpgpg30 (Power-gated decoupling).^[1]
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
 - Reasoning: The quaternary carbons (C-3a, C-7a, C-6-nitro) have long relaxation times. A short D1 will suppress these diagnostic signals.^[1]
- Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
- Temperature: 298 K (25°C).^[1]

C. Data Processing

- Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication to boost S/N for quaternary carbons.[1]
- Referencing: Calibrate the DMSO-d₆ septet center to 39.52 ppm.

Mechanistic Insight: The Nitro Group Effect

Understanding the electronic influence of the nitro group is essential for interpreting the spectrum without relying solely on literature values.

- Inductive Effect (-I): The nitrogen atom withdraws electron density through the C-N bond, significantly deshielding the attached Carbon-6 (shifting it downfield to ~142 ppm).[1]
- Resonance Effect (-R): The nitro group withdraws electron density from the ring.[1]
 - Resonance structures place positive charges at the ortho (C5, C7) and para (C3a) positions relative to the nitro group.[1]
 - However, in

NMR, the paramagnetic shielding term often dominates for ortho carbons, causing them to shift upfield (shielded) despite the electron withdrawal.[1] This is why C5 and C7 appear at ~108-110 ppm, distinct from the ~118 ppm of the parent tryptamine.

References

- Shulgin Research Institute. Microwave-accelerated synthesis of psychoactive deuterated N,N-dialkylated tryptamines. (Contains comparative NMR data for nitro- and alkoxy-tryptamines).
- Royal Society of Chemistry. Synthesis and characterization of 6-nitroindole derivatives.[1] (Provides the aromatic core shifts used for assignment).

- National Institutes of Health (NIH). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. (Detailed synthesis of 6-aminotryptamine precursors via 6-nitrotryptamine).
- ChemicalBook. Tryptamine

NMR Spectrum Data. (Baseline data for the tryptamine scaffold).

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Sources

- [1. chem.washington.edu](http://chem.washington.edu) [chem.washington.edu]
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